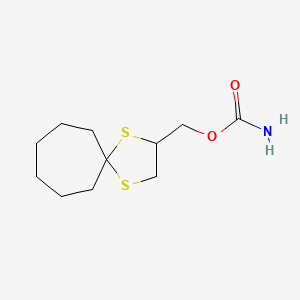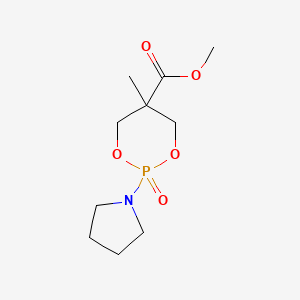![molecular formula C19H28N8O15P2 B14688771 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 29629-69-4](/img/structure/B14688771.png)
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant biological importance. It is a nucleotide, which is a building block of nucleic acids like DNA and RNA. Nucleotides play crucial roles in cellular processes, including energy transfer, signal transduction, and as precursors for nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups on the nucleoside, followed by selective phosphorylation at the 5’ position. Common reagents used in this process include phosphorus oxychloride (POCl3) and triethylamine. The reaction is usually carried out in an anhydrous solvent like pyridine under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of nucleotides involves large-scale chemical synthesis or biotechnological methods. Chemical synthesis is similar to laboratory methods but optimized for scale, using automated synthesizers and continuous flow reactors. Biotechnological methods involve the use of microbial fermentation, where genetically engineered microorganisms produce nucleotides through metabolic pathways. These methods are often more sustainable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nucleoside analogs with different functional groups.
Scientific Research Applications
The compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acid analogs and other complex organic molecules.
Biology: Essential for studying cellular processes, including DNA replication, transcription, and translation.
Medicine: Used in the development of antiviral and anticancer drugs. Nucleotide analogs are often used as therapeutic agents.
Industry: Employed in the production of diagnostic reagents and as additives in food and cosmetics.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Pathways Involved: It participates in metabolic pathways like the pentose phosphate pathway and nucleotide salvage pathways. The compound is incorporated into nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Guanosine Monophosphate (GMP): A nucleotide involved in signal transduction.
Uniqueness
The compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its ability to form hydrogen bonds and interact with enzymes makes it a versatile molecule in both research and therapeutic applications.
Properties
CAS No. |
29629-69-4 |
|---|---|
Molecular Formula |
C19H28N8O15P2 |
Molecular Weight |
670.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
InChI Key |
XTHKBRFWMBUWFM-ZLOOHWKQSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Related CAS |
26182-06-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


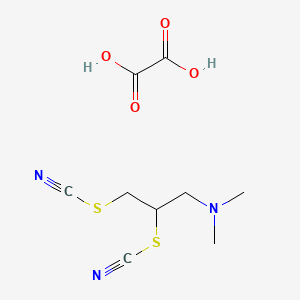
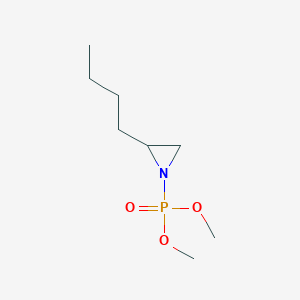
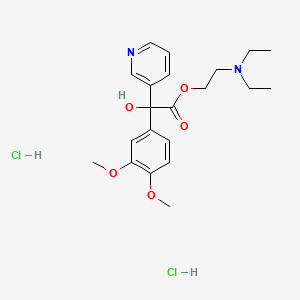
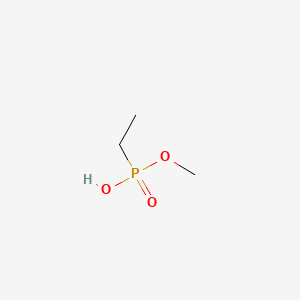

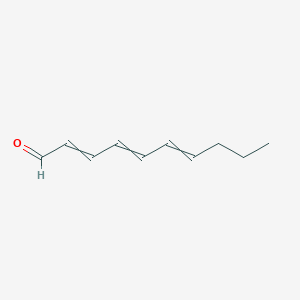
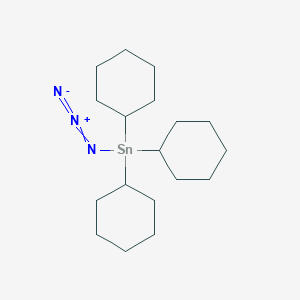

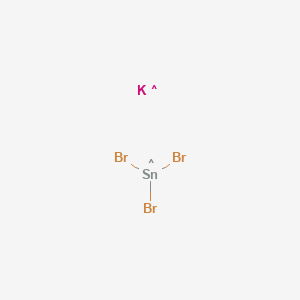
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)


